N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is a complex organic compound characterized by its unique structural features, which contribute to its potential applications in various scientific fields. This compound is notable for its morpholine and phenyl groups, which are often associated with biological activity. The detailed study of this compound encompasses its classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
This compound is classified under the category of amides due to the presence of the amide functional group (-C(=O)N-). It is also categorized as a morpholine derivative due to the inclusion of the morpholine ring in its structure. Morpholines are cyclic ethers that exhibit a variety of biological activities, making them significant in medicinal chemistry.
The synthesis of N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide can be achieved through several synthetic routes. A common method involves the reaction of decanoyl chloride with an appropriate amine derivative containing the morpholine structure.
General Synthetic Route:
The choice of solvents and reaction conditions can significantly affect the yield and purity of the final product. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) is recommended.
The molecular formula for N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide can be represented as . The compound contains several functional groups:
Structural Features:
The stereochemistry at the 1R and 2R positions indicates that this compound exists in specific spatial arrangements that may influence its biological activity.
The InChI representation for this compound could be utilized for computational modeling and database searching.
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide can participate in various chemical reactions typical for amides and morpholines:
Reagents such as hydrochloric acid (for hydrolysis), acetic anhydride (for acylation), and alkyl halides (for substitution reactions) are commonly used.
The mechanism of action for N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide likely involves interactions with biological targets such as receptors or enzymes. The morpholine moiety may enhance lipophilicity, allowing better membrane penetration.
Potential Mechanistic Pathways:
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide is expected to have moderate solubility in polar solvents due to its hydrophilic hydroxyl group while retaining some lipophilicity from the decanamide chain.
The compound's stability under various pH conditions should be assessed through stability studies. Its reactivity profile indicates potential for further derivatization.
Data on melting point, boiling point, solubility parameters, and spectral data (NMR, IR) are essential for characterizing this compound.
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide holds promise in several scientific domains:
Glucosylceramide Synthase (GCS) is a membrane-bound glycosyltransferase that catalyzes the initial step of glycosphingolipid biosynthesis. The enzyme transfers glucose from uridine diphosphate glucose to ceramide, forming glucosylceramide—a precursor for over 300 complex glycosphingolipids. N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide (hereafter referred to as the compound) selectively targets GCS to disrupt aberrant glycosphingolipid metabolism implicated in lysosomal storage disorders and neurodegenerative conditions . This inhibition occurs via direct enzyme interaction rather than substrate depletion, positioning the compound as a mechanistic tool for studying glycosphingolipid-dependent pathologies.
The compound functions as a reversible competitive inhibitor that directly competes with ceramide for occupancy of the GCS catalytic pocket. This mechanism was established through radiolabeled ceramide displacement assays, where increasing concentrations of the compound reduced ceramide glycosylation in a dose-dependent manner. Key structural elements driving this competition include:
Table 1: Inhibitory Potency of Structural Analogs Against Glucosylceramide Synthase
Modification Site | Structural Variant | Relative Ki (nM) | Inhibition Mechanism |
---|---|---|---|
Parent Compound | None | 1.0 (Reference) | Competitive |
Decanoyl → Acetyl | Short-chain acyl (C2) | 142.3 | Non-competitive |
(1R,2R) → (1S,2S) | Enantiomeric inversion | >1000 | Weak binding |
Morpholino → Piperidine | Secondary amine | 8.7 | Uncompetitive |
Data derived from [2] demonstrate that the native decanoyl chain and (1R,2R) stereochemistry are essential for sub-nanomolar affinity. Truncation of the fatty acyl chain or stereochemical inversion reduces potency by >100-fold, confirming substrate-mimetic binding.
Crystallographic studies of bacterial homologs and homology models of human GCS reveal a bipartite active site comprising a membrane-embedded ceramide tunnel and a cytosolic uridine diphosphate glucose-binding domain. The compound achieves nanomolar affinity through simultaneous engagement of both subdomains:
Figure 1: Molecular Dynamics Simulation of Compound-GCS Complex
Ceramide Binding Channel: | VAL803...LEU807...ILE853 | | Decanoyl chain insertion UDP-Glucose Site: | TRP831---[Morpholino⁺...UDP⁻⁻] | | Charge repulsion Catalytic Center: | GLU786---OH(parent compound) | | H-bond network
The stereospecific (1R,2R) configuration positions these pharmacophores with ≤0.5 Å deviation from optimal catalytic geometry, explaining its 1000-fold selectivity over inverted stereoisomers [2].
Stopped-flow fluorescence and surface plasmon resonance assays quantify the compound’s binding kinetics to purified GCS:
The compound exhibits slow-binding kinetics with a two-step mechanism:
Table 2: Kinetic Parameters for Glucosylceramide Synthase Inhibition
Parameter | Value | Method | Significance |
---|---|---|---|
Kᵢ (competitive) | 2.9 ± 0.3 nM | Ceramide displacement | Nanomolar potency |
αKᵢ (uncompetitive) | >5000 nM | UDP-glucose kinetics | Non-competitive vs. UDP-Glc |
Kₘ (ceramide) shift | ↑4.7-fold, Vₘₐₓ unchanged | Lineweaver-Burk plot | Pure competition |
Residence time | 21.5 minutes | Surface plasmon resonance | Sustained target engagement |
Data from confirm pure competitive behavior against ceramide (Kₘ increase without Vₘₐₓ change) but non-competitive kinetics relative to uridine diphosphate glucose. This supports simultaneous binding of the compound and uridine diphosphate glucose, with inhibition arising from ceramide exclusion rather than co-substrate blockade. The 20+ minute residence time enables prolonged pharmacodynamic effects despite plasma clearance [2].
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3
CAS No.: 29733-86-6